molecular formula C12H16BrN3O B8595304 5-Bromo-pyridine-2-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide

5-Bromo-pyridine-2-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide

Cat. No. B8595304
M. Wt: 298.18 g/mol
InChI Key: ZCYUUZHHELKFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08030487B2

Procedure details

5-Bromo-pyridine-2-carboxylic acid (0.81 g, 4 mmol) was combined with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (0.85 g, 4.8 mmol) and diluted with DCM (20 mL). This was immediately treated with 4-methyl morpholine (0.81 g, 8 mmol) and allowed to stir at ambient temperature for 1 h. 2-Pyrrolidin-1-yl-ethylamine (0.46 g, 4 mmol) was then added in one portion. Stirring was continued overnight. Reaction solvents were removed and residue was taken up in ethyl acetate and washed once with water. Aqueous phase was back extracted once with fresh ethyl acetate. Organic phases were combined, washed once with brine and dried over sodium sulfate. Filtration followed by rotary evaporation provided product as yellow oil which solidified upon standing. Yellowish solids (0.5 g, 42%)
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
0.81 g
Type
reactant
Reaction Step Three
Quantity
0.46 g
Type
reactant
Reaction Step Four
[Compound]
Name
solids
Quantity
0.5 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.ClC1N=C(OC)N=C(OC)N=1.CN1CCOCC1.[N:29]1([CH2:34][CH2:35][NH2:36])[CH2:33][CH2:32][CH2:31][CH2:30]1>C(Cl)Cl>[N:29]1([CH2:34][CH2:35][NH:36][C:8]([C:5]2[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][N:6]=2)=[O:10])[CH2:33][CH2:32][CH2:31][CH2:30]1

Inputs

Step One
Name
Quantity
0.81 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)O
Step Two
Name
Quantity
0.85 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)OC)OC
Step Three
Name
Quantity
0.81 g
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
0.46 g
Type
reactant
Smiles
N1(CCCC1)CCN
Step Five
Name
solids
Quantity
0.5 g
Type
reactant
Smiles
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Reaction solvents
CUSTOM
Type
CUSTOM
Details
were removed
WASH
Type
WASH
Details
washed once with water
EXTRACTION
Type
EXTRACTION
Details
Aqueous phase was back extracted once with fresh ethyl acetate
WASH
Type
WASH
Details
washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
provided product as yellow oil which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1(CCCC1)CCNC(=O)C1=NC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.